molecular formula C8H6BFO3 B598808 (4-Fluorobenzofuran-7-yl)boronic acid CAS No. 1204580-77-7

(4-Fluorobenzofuran-7-yl)boronic acid

Cat. No. B598808
CAS RN: 1204580-77-7
M. Wt: 179.941
InChI Key: RHCWCBVBRKJAOU-UHFFFAOYSA-N
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Description

“(4-Fluorobenzofuran-7-yl)boronic acid” is a chemical compound with the molecular formula C8H6BFO3 . It has an average mass of 179.941 Da and a monoisotopic mass of 180.039398 Da . This compound is often used in laboratory settings and in the manufacture of chemical compounds .


Molecular Structure Analysis

The molecular structure of “(4-Fluorobenzofuran-7-yl)boronic acid” consists of a benzofuran ring substituted with a fluorine atom at the 4-position and a boronic acid group at the 7-position .


Chemical Reactions Analysis

While specific chemical reactions involving “(4-Fluorobenzofuran-7-yl)boronic acid” are not available, boronic acids are known to participate in various chemical reactions. These include Suzuki-Miyaura coupling, amination, halogenation, and C-C bond formations such as alkenylations, alkynylations, and arylations .


Physical And Chemical Properties Analysis

“(4-Fluorobenzofuran-7-yl)boronic acid” has a density of 1.4±0.1 g/cm3, a boiling point of 331.9±52.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . It has a molar refractivity of 43.4±0.4 cm3, a polar surface area of 54 Å2, and a molar volume of 128.3±5.0 cm3 .

Scientific Research Applications

Sensing Applications

Boronic acids, including 4-Fluorobenzofuran-7-boronic acid, are increasingly utilized in diverse areas of research, including sensing applications . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications . These applications can be homogeneous assays or heterogeneous detection .

Biological Labelling

The key interaction of boronic acids with diols allows their utilization in various areas, including biological labelling . This involves the use of boronic acids to label specific biological molecules for detection and analysis .

Protein Manipulation and Modification

Boronic acids have been used for the manipulation and modification of proteins . This involves the use of boronic acids to alter the structure or function of proteins for various research purposes .

Separation Technologies

Boronic acids, including 4-Fluorobenzofuran-7-boronic acid, have been used in separation technologies . This involves the use of boronic acids to separate specific molecules from a mixture .

Development of Therapeutics

Boronic acids have been used in the development of therapeutics . This involves the use of boronic acids in the design and synthesis of drugs for various medical conditions .

Fluorescent Sensors

As Lewis acids, boronic acids can bind with 1,2- or 1,3-diols in aqueous solution reversibly and covalently to form five or six cyclic esters, thus resulting in significant fluorescence changes . Based on this phenomenon, boronic acid compounds have been well developed as sensors to recognize carbohydrates or other substances .

Safety and Hazards

“(4-Fluorobenzofuran-7-yl)boronic acid” may be harmful if swallowed and can cause skin and eye irritation . It may also cause respiratory irritation . It is recommended to avoid ingestion and inhalation, and to use personal protective equipment when handling this compound .

properties

IUPAC Name

(4-fluoro-1-benzofuran-7-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BFO3/c10-7-2-1-6(9(11)12)8-5(7)3-4-13-8/h1-4,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHCWCBVBRKJAOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C2C(=C(C=C1)F)C=CO2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10656794
Record name (4-Fluoro-1-benzofuran-7-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10656794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Fluorobenzofuran-7-yl)boronic acid

CAS RN

1204580-77-7
Record name B-(4-Fluoro-7-benzofuranyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1204580-77-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Fluoro-1-benzofuran-7-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10656794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Fluorobenzo[b]furan-7-boronic acid
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